molecular formula C8H10Cl2FN3 B2603189 (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 2089257-74-7

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B2603189
CAS No.: 2089257-74-7
M. Wt: 238.09
InChI Key: ABERJGOMMPLMBA-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H8FN3.2HCl and a molecular weight of 238.09 g/mol . It is a derivative of benzodiazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4-fluoroaniline with formamide under acidic conditions to form the benzodiazole ring. This intermediate is then subjected to a reduction reaction to introduce the methanamine group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

(4-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.2ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERJGOMMPLMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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